

Physicochemical properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate*

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An In-Depth Technical Guide to **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**

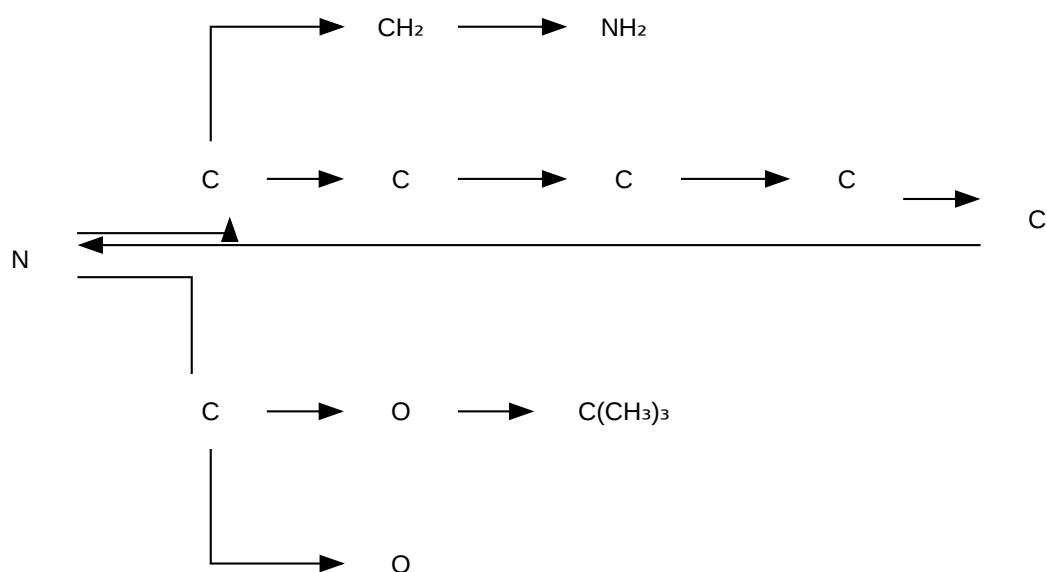
Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents and high-value drug candidates.^{[1][2][3]} Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the capacity to present functional groups in a defined three-dimensional space for optimal target engagement.^[3]

Within this critical class of compounds, **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** (CAS No: 370069-31-1) has emerged as a particularly valuable and versatile building block. Its unique architecture, featuring a piperidine core, a reactive primary aminomethyl side chain, and a strategically placed tert-butoxycarbonyl (Boc) protecting group, offers chemists a powerful tool for the controlled and efficient synthesis of complex molecular architectures.^{[4][5]} This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is foundational. The structure is characterized by a piperidine ring where the ring nitrogen is protected by a Boc group, and an aminomethyl substituent is located at the adjacent C2 position.



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Caption: Chemical structure of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 370069-31-1 | [6] |
| Molecular Formula | C ₁₁ H ₂₂ N ₂ O ₂ | [6][7] |
| IUPAC Name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | [6] |
| Common Synonyms | 1-Boc-2-(aminomethyl)piperidine, 2-(Aminomethyl)-1-N-Boc-piperidine | [6] |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CN | [6] |
| InChIKey | PTVRCUVHYMGECC-UHFFFAOYSA-N | [6] |

Physicochemical Properties: A Quantitative Overview

The utility of a synthetic building block is intrinsically linked to its physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for specific applications in drug design, such as influencing a final compound's ability to cross cell membranes.

Table 2: Key Physicochemical Data

| Property | Value | Significance in Drug Development | Source(s) |
|-------------------------|---|--|-----------|
| Molecular Weight | 214.30 g/mol | Adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. | [6][7] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Indicates general purity and informs handling/storage procedures. | [8][9] |
| XLogP3 (Lipophilicity) | 1.1 | Represents a balanced lipophilicity, crucial for membrane permeability and aqueous solubility. | [6][7] |
| Hydrogen Bond Donors | 1 (from -NH ₂) | Provides a point for specific hydrogen bonding interactions with biological targets. | [7] |
| Hydrogen Bond Acceptors | 3 (from C=O and -O-) | Offers multiple sites for forming hydrogen bonds, enhancing solubility and receptor binding. | [7] |
| Rotatable Bond Count | 3 | A low count suggests conformational rigidity, which can be advantageous for binding affinity. | [7] |
| Solubility | Soluble in DMSO, chloroform, and methanol | Defines appropriate solvent systems for reactions and | [7][9] |

| | | |
|------------|------------------|---|
| | | analytical characterization. |
| Exact Mass | 214.168127949 Da | Essential for high-resolution mass spectrometry analysis and confirmation of identity. [6] |
| Complexity | 223 | A moderate complexity score reflects its value as a non-trivial synthetic intermediate. [6] [7] |

The Boc protecting group is a key feature, rendering the piperidine nitrogen nucleophilicity negligible and stable to a wide range of reaction conditions, except for strong acids. This allows the primary amine of the aminomethyl group to be selectively functionalized without interference from the ring nitrogen.

Synthesis and Reactivity: A Protocol for Controlled Functionalization

The synthesis of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** is typically achieved through the reduction of a suitable precursor, such as N-Boc-piperidine-2-carbonitrile. This method provides a reliable and scalable route to the target compound.

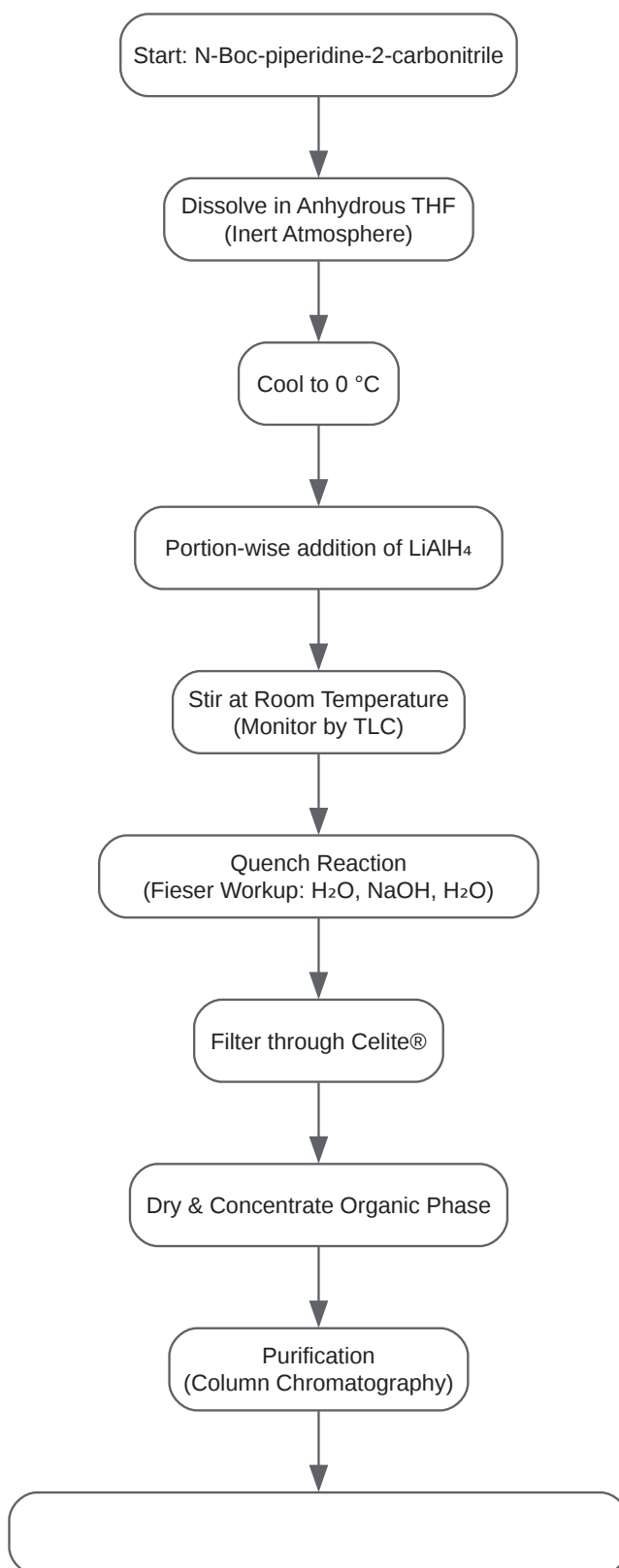
Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** from N-Boc-piperidine-2-carbonitrile.

Methodology:

- **Inert Atmosphere:** A flame-dried, round-bottom flask is charged with N-Boc-piperidine-2-carbonitrile (1.0 eq). The flask is purged with an inert gas (e.g., Argon or Nitrogen).

- **Solvent Addition:** Anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, is added to dissolve the starting material.
- **Reducing Agent:** The solution is cooled to 0 °C in an ice bath. A strong reducing agent, typically Lithium Aluminum Hydride (LiAlH_4 , ~2.0 eq), is added portion-wise. **Causality:** LiAlH_4 is a powerful hydride source necessary for the complete reduction of the nitrile group to a primary amine. The portion-wise addition at low temperature is a critical safety measure to control the highly exothermic reaction.
- **Reaction Progression:** The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up (Quenching):** The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). **Trustworthiness:** This specific quenching procedure is a well-established and validated method for safely neutralizing excess LiAlH_4 and precipitating aluminum salts, simplifying filtration.
- **Isolation and Purification:** The resulting slurry is filtered through a pad of Celite®, and the solid is washed with additional solvent (e.g., ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary to yield the pure amine.



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Caption: Synthetic workflow for the reduction of N-Boc-piperidine-2-carbonitrile.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine, which serves as a versatile nucleophilic handle for a wide array of chemical transformations, including:

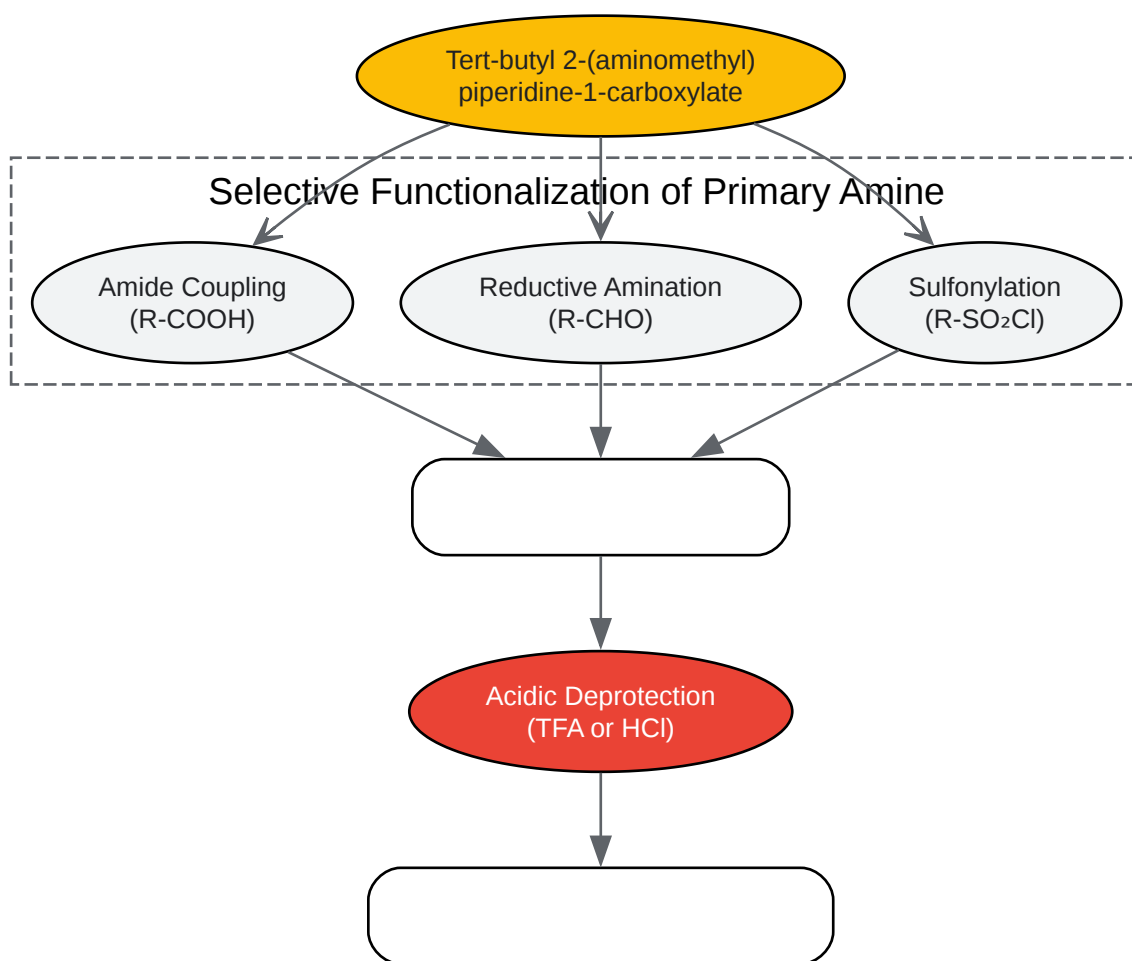
- Amide bond formation: Coupling with carboxylic acids or acyl chlorides.
- Reductive amination: Reaction with aldehydes or ketones.
- Sulfonamide formation: Reaction with sulfonyl chlorides.
- Alkylation: Introduction of alkyl groups.

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the piperidine nitrogen, allowing for subsequent functionalization at that site. This orthogonal protection scheme is a cornerstone of its utility.

Applications in Drug Discovery and Development

The structural features of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** make it an ideal starting point for constructing libraries of compounds for biological screening. Its application spans multiple therapeutic areas.^{[4][10]}

- CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system.^{[3][5]} The ability to introduce diverse substituents on the aminomethyl group allows for the fine-tuning of receptor affinity and selectivity.
- Opioid Receptor Modulators: The 2-(aminomethyl)piperidine core has been identified as a key pharmacophore in the development of novel kappa opioid analgesics.^[11]
- Enzyme Inhibitors and Receptor Ligands: As a versatile intermediate, it is used to synthesize more elaborate molecules that can act as inhibitors for enzymes like kinases or as ligands for various G-protein coupled receptors (GPCRs).^[12]



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Caption: Logical workflow for the use of the title compound in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

- Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

- Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a dual-functionality architecture managed by a robust and selectively cleavable protecting group, provide an efficient and reliable pathway for the synthesis of complex, high-value molecules. For researchers in the pharmaceutical and life sciences, a thorough understanding of this building block is essential for accelerating the discovery and development of the next generation of therapeutic agents.

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